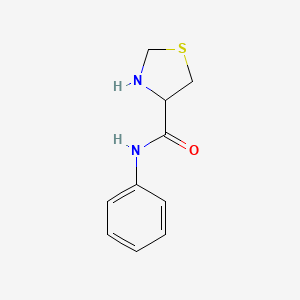

N-phenyl-1,3-thiazolidine-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2OS |

|---|---|

Molecular Weight |

208.28 g/mol |

IUPAC Name |

N-phenyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C10H12N2OS/c13-10(9-6-14-7-11-9)12-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

InChI Key |

UJVBLJAXADMSLP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NCS1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl 1,3 Thiazolidine 4 Carboxamide and Its Analogs

Synthesis of the 1,3-Thiazolidine-4-carboxylic Acid Core Structure

The foundational step in synthesizing N-phenyl-1,3-thiazolidine-4-carboxamide is the creation of the 2-substituted-1,3-thiazolidine-4-carboxylic acid scaffold. This is typically achieved through a direct condensation reaction.

Condensation Reactions of L-Cysteine with Aldehydes (e.g., Substituted Benzaldehydes)

The most common and straightforward method for synthesizing the 1,3-thiazolidine-4-carboxylic acid core involves the reaction of L-cysteine with an appropriate aldehyde, often a substituted benzaldehyde. mdpi.comekb.eg This reaction is a nucleophilic addition followed by cyclization. The thiol group of L-cysteine attacks the carbonyl carbon of the aldehyde, and the amino group subsequently forms a Schiff base, which then cyclizes to form the stable five-membered thiazolidine (B150603) ring.

The reaction is typically carried out in a mixed solvent system, such as ethanol (B145695) and water, at room temperature. mdpi.comekb.eg The use of L-cysteine as a starting material introduces a chiral center at the 4-position of the thiazolidine ring. ekb.eg The reaction generally proceeds with high yields, ranging from 81% to 99%, depending on the specific aldehyde used. mdpi.com

Table 1: Examples of 2-Aryl-1,3-thiazolidine-4-carboxylic Acids Synthesized from L-Cysteine and Substituted Benzaldehydes

| Substituted Benzaldehyde | Resulting 2-Aryl-1,3-thiazolidine-4-carboxylic acid | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | (2RS,4R)-2-Phenyl-1,3-thiazolidine-4-carboxylic acid | Water/Ethanol | 93% | mdpi.com |

| 4-Methoxybenzaldehyde | (2RS,4R)-2-(4-Methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | Water/Ethanol | 93% | mdpi.com |

| 4-Methylbenzaldehyde | (2RS,4R)-2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | Water/Ethanol | 99% | mdpi.com |

| 4-Hydroxybenzaldehyde | (2RS,4R)-2-(4-Hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid | Water/Ethanol | 81% | mdpi.com |

| 2-Hydroxybenzaldehyde | (2R,4R)-2-(2-hydroxyphenyl) thiazolidine-4-carboxylic acid | Water/Ethanol (1:1) | 92% | ekb.eg |

Stereoselective Synthesis and Diastereomeric Control

The condensation of L-cysteine with aldehydes creates a new chiral center at the 2-position of the thiazolidine ring. ekb.eg This results in the formation of a mixture of diastereomers, typically the (2R, 4R)-cis and (2S, 4R)-trans isomers. ekb.egnanobioletters.com These diastereomers can be difficult to separate. nanobioletters.com

However, the ratio of the formed diastereomers can be influenced by the reaction conditions, particularly the solvent. For instance, studies have shown that in dimethyl sulfoxide (B87167) (DMSO), the trans isomer may be the major product, while in chloroform (B151607) (CDCl3), the cis isomer can predominate. nanobioletters.com This solvent-dependent stereoselectivity offers a degree of control over the diastereomeric outcome of the synthesis. Computational studies have also been employed to understand the stability differences between the various possible diastereomers, providing insight into the reaction mechanism and product distribution. researchgate.net

Formation of the N-phenyl-Carboxamide Moiety

Once the 1,3-thiazolidine-4-carboxylic acid core is synthesized, the next step is the formation of the amide bond with an aniline (B41778) to yield the final this compound.

Amide Coupling Reactions with Anilines (e.g., EDC.HCl/DMAP mediated)

The formation of the carboxamide is achieved through standard peptide coupling reactions. A widely used and effective method involves the activation of the carboxylic acid group of the thiazolidine core with a coupling agent, followed by reaction with aniline or a substituted aniline. mdpi.com

Commonly employed coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of a base and catalyst such as 4-Dimethylaminopyridine (DMAP). mdpi.comnih.gov The reaction is typically performed in an aprotic solvent like dichloromethane (B109758) at room temperature. mdpi.com EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. chemistrysteps.com DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate. nih.gov This method is efficient for coupling with even electron-deficient anilines, which are often less reactive. nih.govnih.gov

The general procedure involves mixing the thiazolidine-4-carboxylic acid, the aniline, EDC.HCl, and DMAP in dichloromethane and stirring for several hours at room temperature. mdpi.com

Derivatization and Functionalization of the N-phenyl Group

The synthesis of diverse analogs of this compound is readily achieved by using variously substituted anilines in the amide coupling step. This approach allows for the introduction of a wide range of functional groups onto the N-phenyl ring, enabling the exploration of structure-activity relationships.

For example, by reacting a single 2-aryl-1,3-thiazolidine-4-carboxylic acid with different anilines bearing substituents such as halogens (e.g., -F, -Cl), nitro groups (-NO2), or other functionalities, a library of derivatives can be generated. mdpi.comnih.gov This strategy is fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. The choice of substituted aniline directly dictates the final structure and properties of the N-phenyl moiety in the target molecule.

Advanced Synthetic Strategies for Complex this compound Analogs

Beyond the two-step synthesis, more advanced strategies have been developed for the efficient construction of complex thiazolidine derivatives. While not always applied directly to this compound, these methods are relevant for creating structurally diverse analogs.

One such approach is the use of multi-component reactions (MCRs). MCRs involve combining three or more reactants in a single step to form a product that contains portions of all the starting materials. For the synthesis of the related thiazolidin-4-one core, one-pot, three-component reactions of an amine, an aldehyde, and thioglycolic acid are well-established. nih.govnih.gov This strategy offers advantages in terms of efficiency, atom economy, and reduced waste generation.

Furthermore, the use of novel catalytic systems, such as ionic liquids or magnetic nanoparticles, has been explored to facilitate the synthesis under greener and more efficient conditions. nih.gov These catalysts can enhance reaction rates, improve yields, and often allow for easier product purification and catalyst recovery. nih.gov Such advanced methodologies hold promise for the streamlined synthesis of complex libraries of this compound analogs for various research applications.

Purification and Characterization Techniques in Synthetic Research

The successful synthesis of this compound and its analogs is critically dependent on rigorous purification and comprehensive characterization. These processes are essential to isolate the target compounds from reaction mixtures and to unequivocally confirm their chemical structure, purity, and stereochemistry. A multi-technique approach, combining chromatographic, spectroscopic, and spectrometric methods, is standard practice in the synthetic research of these heterocyclic compounds.

Purification Methodologies

Following synthesis, the crude product containing this compound or its derivatives is typically a mixture of the desired compound, unreacted starting materials, reagents, and by-products. The choice of purification technique is dictated by the physical properties of the compound, such as its polarity and solubility.

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain in the mother liquor. For thiazolidine derivatives, solvents like ethanol are often employed for recrystallization to yield a product of high purity. arcjournals.org

Column Chromatography: This is the most versatile and widely used purification technique in the synthesis of thiazolidine derivatives. nih.gov It separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. The crude mixture is loaded onto the top of a column packed with silica gel, and a solvent system (eluent) is passed through it. arcjournals.orgnih.gov Compounds with lower polarity travel down the column faster, while more polar compounds are retained longer, allowing for effective separation. The selection of the eluent, often a mixture of non-polar and polar solvents like n-hexane and ethyl acetate, is crucial for achieving optimal separation. nih.gov Fractions are collected and analyzed, typically by Thin Layer Chromatography (TLC), to identify those containing the pure product. nih.govscholarsresearchlibrary.com

Thin Layer Chromatography (TLC): While primarily an analytical tool to monitor the progress of a reaction and assess the purity of fractions from column chromatography, TLC is a fundamental part of the purification process. scholarsresearchlibrary.comnanobioletters.com By comparing the retention factor (Rf) of the product to that of the starting materials and by-products, researchers can quickly determine the composition of a mixture.

Characterization Techniques

Once purified, the identity and structural integrity of this compound and its analogs are confirmed using a suite of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used.

¹H-NMR Spectroscopy: This technique provides detailed information about the number, environment, and connectivity of protons in the molecule. For thiazolidine-4-carboxamide derivatives, ¹H-NMR spectra show characteristic signals for the protons on the heterocyclic ring (at positions 2, 4, and 5) and the phenyl groups. nih.gov The chemical shifts and coupling patterns of the diastereotopic protons at the C-5 position and the protons at C-2 and C-4 are particularly important for confirming the ring structure and its stereochemistry (cis/trans isomerism). nih.govrdd.edu.iq

¹³C-NMR Spectroscopy: This provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons. The chemical shifts of the carbons in the thiazolidine ring and the carbonyl carbon of the amide group are key diagnostic peaks. nih.govrdd.edu.iq

Table 1: Representative ¹H-NMR Spectral Data for the Thiazolidine Ring in Analogous Compounds

| Proton Designation | Chemical Shift Range (δ, ppm) | Multiplicity |

| H-2 | 5.3 - 6.5 | Singlet (s) or Multiplet (m) |

| H-4 | 4.4 - 5.0 | Triplet (t) or Doublet of Doublets (dd) |

| H-5a / H-5b | 3.1 - 3.8 | Multiplets (m) or Doublet of Doublets (dd) |

| NH (Amide) | 8.5 - 10.5 | Singlet (s) |

Note: Data are generalized from various thiazolidine-4-carboxamide analogs. nih.govrdd.edu.iq Exact chemical shifts are dependent on the specific substitution pattern and solvent.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, key absorption bands confirm the presence of the amide functional group and the thiazolidine core. rdd.edu.iq

Table 2: Characteristic IR Absorption Bands for Thiazolidine-4-Carboxamide Analogs

| Functional Group | Bond Vibration | Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3250 - 3400 |

| Amide | C=O Stretch | 1630 - 1695 |

| Aromatic Ring | C-H Stretch | ~3050 |

| Thiazolidine Ring | C-S Stretch | 660 - 700 |

Note: Data are generalized from various thiazolidine derivatives. nih.govrdd.edu.iq The exact position of the peaks can vary based on molecular structure and sample state.

Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. It is used to determine the molecular weight of the compound with high precision, thereby confirming its molecular formula. nanobioletters.com High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to deduce the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the molecule's structure. rdd.edu.iq

Elemental Analysis: This technique determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. A close match provides strong evidence for the compound's purity and empirical formula. arcjournals.org

X-Ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides the most definitive structural information. It determines the precise three-dimensional arrangement of atoms in the solid state, unequivocally establishing the compound's connectivity, conformation, and absolute stereochemistry. researchgate.netacs.org This technique is particularly valuable for resolving ambiguities regarding the relative orientation of substituents on the thiazolidine ring. acs.org

Structure Activity Relationship Sar Studies of N Phenyl 1,3 Thiazolidine 4 Carboxamide and Its Derivatives

Influence of Substituents on the Thiazolidine (B150603) Ring System (e.g., at Position 2)

Substitutions on the thiazolidine ring, especially at the C-2 position, have a profound impact on the biological activity of the resulting derivatives. The nature of these substituents, particularly their electronic and steric properties, can dictate the potency and selectivity of the compounds.

The introduction of an aromatic ring at the C-2 position of the thiazolidine core is a common strategy in the design of bioactive molecules. The electronic properties of substituents on this phenyl ring are critical determinants of activity.

Electron-Withdrawing Groups (EWGs): The presence of EWGs such as nitro (NO₂), chloro (Cl), and bromo (Br) on the C-2 phenyl ring has often been correlated with enhanced biological activity. nih.govresearchgate.nete3s-conferences.org For instance, in a series of thiazolidine derivatives of 6-nitroindazole, SAR studies revealed that the presence of an EWG is essential for antibacterial, anti-tubercular, and antifungal activities, with stronger EWGs exhibiting greater potency. e3s-conferences.org Similarly, another study found that derivatives with a nitro group were more potent as anti-inflammatory agents than their chloro or bromo analogs. researchgate.net However, the effect can be context-dependent; one study on antioxidant activity showed that a compound with two EWGs (NO₂ and Cl) on the benzene (B151609) ring exhibited the lowest activity in its series. nih.gov

Electron-Donating Groups (EDGs): The influence of EDGs, such as methyl (CH₃), is less consistent. In some cases, the presence of EDGs like a 2-methyl group has been shown to decrease anticancer activity. nih.gov This suggests that withdrawing electron density from the aromatic ring may be favorable for certain biological targets.

Steric Effects: Steric hindrance from large substituents on the C-2 phenyl ring can also negatively impact activity. nih.gov The size and position of the substituent can affect how the molecule fits into the binding site of a biological target. For example, in a study of pyruvate (B1213749) kinase M2 (PKM2) activators, it was found that large groups that introduced steric hindrance deactivated the enzyme. nih.gov

The table below summarizes the general effects of electronic properties of C-2 aromatic substituents on biological activity.

| Substituent Type | General Effect on Activity | Example Groups |

| Electron-Withdrawing | Often increases activity | -NO₂, -Cl, -Br, -F |

| Electron-Donating | Often decreases activity | -CH₃, -OCH₃ |

| Bulky/Steric | Can decrease activity | -Isopropyl, -Phenyl |

The thiazolidin-4-one ring is not merely a carrier for active substituents but is itself a crucial pharmacophore contributing significantly to the biological profile of the molecule. nih.govekb.eg This five-membered heterocyclic system is a structural component in numerous compounds with a vast spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities. ekb.egnih.govorientjchem.org

The importance of the thiazolidin-4-one moiety is highlighted by its presence in commercially available drugs, such as the antidiabetic agents pioglitazone (B448) and rosiglitazone (B1679542), which are derivatives of thiazolidine-2,4-dione. nih.govnih.gov The core structure's ability to engage in essential binding interactions, such as hydrogen bonding via its carbonyl group and nitrogen atom, is fundamental to its bioactivity. nih.govresearchgate.net For example, molecular modeling studies of certain thiazolidine-2,4-dione derivatives showed that hydrogen bond interactions with amino acid residues were vital for their inhibitory activity against PIM-1 kinase. researchgate.netresearchgate.net

Furthermore, the 5-arylidene derivatives of 2-(thiazol-2-ylimino)thiazolidin-4-one have demonstrated significantly greater antibacterial efficacy than the parent compound, indicating that the 5-arylidene moiety plays a key role in enhancing the antimicrobial properties of this class of compounds. orientjchem.org This underscores that while the core ring is essential, its activity is intricately linked to and modulated by the substituents attached to it.

Impact of N-phenyl Substitutions on the Carboxamide Linker

The N-phenyl carboxamide portion of the molecule serves as a critical linker that can be modified to fine-tune biological activity. Substitutions on the N-phenyl ring and alterations to the linker itself, including its stereochemistry, are key strategies in SAR studies.

Substituents on the N-phenyl ring of the carboxamide linker can dramatically alter the compound's potency and selectivity by modifying its electronic and lipophilic properties.

Methoxy (B1213986) (-OCH₃) Group: The methoxy group, an electron-donating substituent, has shown varied effects depending on its position and the biological target. In a series of antibiofilm agents, a derivative with a 4-methoxy group on the benzene ring demonstrated the best activity. nih.gov Similarly, another study found that a 4-OCH₃ group on the phenyl ring conferred the maximum antibacterial activity against several tested strains. ekb.eg In contrast, for a series of thiazolidine-4-one derivatives of nitro-l-arginine methyl ester, ortho- and para-methoxy substitutions led to compounds that were 22 and 20 times more active, respectively, in vasorelaxant activity than the parent compound. nih.gov

Halogen Groups (-F, -Cl, -Br): Halogens are electron-withdrawing and can increase lipophilicity. Their impact on activity is often positive. For instance, para-chloro and para-fluoro substitutions on the phenyl ring resulted in compounds with very good vasorelaxant activity. nih.gov However, in a study on antibacterial agents, compounds with electron-withdrawing groups like 4-chloro and 4-fluoro did not show improved activity compared to the 4-methoxy derivative. ekb.eg

Nitro (-NO₂) Group: The strongly electron-withdrawing nitro group can significantly enhance activity. An ortho-nitro substitution on the phenyl ring produced the most active compound in one study, being 35 times more active than its parent molecule. nih.gov

The following table presents data on the vasorelaxant activity of N-phenyl-1,3-thiazolidine-4-carboxamide derivatives with different substitutions on the phenyl ring, compared to the parent compound (NO₂-Arg-OMe). nih.gov

| Compound ID | Phenyl Ring Substituent (R) | Activity (EC₅₀ in µM) | Fold Increase in Activity vs. Parent |

| Parent | (NO₂-Arg-OMe) | 1.8487 | 1x |

| 6j | 2-NO₂ | 0.0525 | 35x |

| 6g | 2-OCH₃ | 0.0827 | 22x |

| 6h | 4-OCH₃ | 0.0918 | 20x |

| 6c | 4-Cl | Good Activity | - |

| 6d | 4-F | Good Activity | - |

| 6e | 4-Br | 0.6405 | 4x |

Modifications to the carboxamide linker and the stereochemistry of the thiazolidine ring are crucial for optimizing biological activity. The thiazolidine ring in these compounds typically contains two chiral centers at positions C2 and C4. nih.gov

The synthesis of 2-arylthiazolidine-4-carboxylic acids often results in a mixture of diastereomers, specifically Cis-(2R,4R) and Trans-(2S,4R). jocpr.comresearchgate.net The ratio of these diastereomers can be heavily influenced by the solvent used during the condensation reaction. jocpr.comresearchgate.net These stereoisomers can exhibit different biological activities and potencies, as their three-dimensional arrangement dictates their interaction with chiral biological targets like enzymes and receptors. For example, ¹H NMR spectra of 2-arylthiazolidine-4-carboxylic acid amides clearly indicate the presence of two diastereomers, with distinct chemical shifts for the protons on the thiazolidine ring. nih.gov The separation and individual testing of these isomers are often necessary to fully elucidate the SAR.

Furthermore, modifications to the length or flexibility of the linker between the thiazolidine core and other moieties can be critical. While not directly involving the carboxamide, studies on related heterocyclic compounds have shown that increasing the length of a carbon linker can lead to a significant loss of inhibitory activity, suggesting that an optimal distance and orientation between key pharmacophoric features are required for potent bioactivity. nih.gov

Scaffold Hybridization and its Effects on SAR

Molecular hybridization, the strategy of combining two or more pharmacophoric scaffolds into a single molecule, is a powerful tool for developing novel derivatives with potentially enhanced or multi-target activity. mdpi.com The thiazolidin-4-one nucleus is an effective scaffold for such hybridization efforts. ekb.egnih.gov

For instance, the hybridization of the thiazolidin-4-one scaffold with other biologically active heterocycles has yielded promising results.

Thiazole Hybrids: A series of 4-thiazolidinone-thiazole hybrids was synthesized and evaluated for antimicrobial activity. Several of these hybrid compounds showed good biofilm-inhibiting potential against P. aeruginosa. nih.gov

1,2,4-Triazole (B32235) Hybrids: The combination of a 2-aryl-3-aminothiazolidin-4-one scaffold with a 1,2,4-triazole moiety resulted in hybrids that were effective in inhibiting S. aureus biofilm formation. One such hybrid, featuring a 4-nitrophenyl substituent on the triazole ring and a 4-fluorophenyl group at position 2 of the thiazolidine ring, was found to be more potent than the standard drug ciprofloxacin. nih.gov

Isatin (B1672199) (Indolinone) Hybrids: In an effort to develop carbonic anhydrase inhibitors, researchers hybridized the thiazolidinone and isatin scaffolds. Introducing a phenyl ring at position 2 of the thiazolidinone ring in these hybrids was a key modification explored to investigate the effect on activity and selectivity against different carbonic anhydrase isozymes. mdpi.com

Biological Target Identification and Mechanistic Studies of N Phenyl 1,3 Thiazolidine 4 Carboxamide Derivatives

Enzyme Inhibition Profiles and Molecular Mechanisms

Research into N-phenyl-1,3-thiazolidine-4-carboxamide derivatives has revealed their potential to selectively engage with and modulate the activity of several critical enzymes. The following sections detail the specific inhibitory actions and mechanistic underpinnings of these compounds against various biological targets.

Derivatives of 2-(substituted phenyl)-1,3-thiazolidine-4-carboxamide have been identified as potent inhibitors of tyrosinase, a key copper-containing enzyme in melanin (B1238610) biosynthesis. The structural similarity of these compounds to tyrosine, the natural substrate of tyrosinase, allows them to act as competitive inhibitors.

In one study, a series of these derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. Compound 3c from this series demonstrated the most significant inhibitory potential with an IC₅₀ value of 16.5 ± 0.37 µM, which is comparable to the standard tyrosinase inhibitor, kojic acid (IC₅₀ = 15.9 ± 2.5 µM). researchgate.net Molecular docking studies suggest that the inhibitory activity is driven by hydrogen bonds and hydrophobic interactions within the enzyme's active site. researchgate.net

Furthermore, many of these derivatives exhibit synergistic antioxidant activity. For example, compound 3d showed potent free radical scavenging activity in a DPPH assay with an IC₅₀ of 18.17 µg/mL. researchgate.net This dual functionality—tyrosinase inhibition and antioxidant capacity—is particularly valuable, as oxidative stress is a known inducer of melanin production. The antioxidant properties help to mitigate the formation of reactive oxygen species that can stimulate melanogenesis, thus complementing the direct inhibition of the tyrosinase enzyme.

Table 1: Tyrosinase Inhibition and Antioxidant Activity of Selected 2-(Substituted Phenyl) Thiazolidine-4-Carboxamide Derivatives

| Compound | Tyrosinase Inhibition IC₅₀ (µM) | DPPH Radical Scavenging IC₅₀ (µg/mL) |

|---|---|---|

| 3c | 16.5 ± 0.37 | Not specified |

| 3d | Not specified | 18.17 |

| Kojic Acid (Standard) | 15.9 ± 2.5 | Not applicable |

| Ascorbic Acid (Standard) | Not applicable | 7.83 ± 0.5 |

Thiazolidine-based compounds have been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII. These enzymes play a crucial role in pH regulation in the tumor microenvironment, contributing to cancer cell survival and proliferation.

A study on 2,4-dioxothiazolidinyl acetic acids, which are structurally related to the this compound core, revealed a remarkable selectivity for hCA XII over other isoforms. nih.gov While these compounds were largely ineffective against the cytosolic isoforms hCA I and II and showed only weak inhibition of hCA IX, they demonstrated submicromolar inhibition of hCA XII. nih.gov For instance, the inhibition constants (Kᵢ) for this series against hCA XII were in the range of 0.30–0.93 µM. nih.gov In contrast, the most effective inhibitors against hCA IX in the same series had Kᵢ values of 3.1–3.2 µM. nih.gov

Another study on 2,4-thiazolidinedione-tethered coumarins also highlighted selectivity for the cancer-related isoforms. The most potent compounds in this class exhibited Kᵢ values between 0.48 and 0.93 µM for hCA IX and between 0.44 and 1.1 µM for hCA XII, while showing no significant inhibition of hCA I and II. nih.gov This isoform selectivity is a critical attribute for developing targeted cancer therapies with reduced side effects.

Table 2: Inhibition Constants (Kᵢ) of Thiazolidine (B150603) Derivatives Against Carbonic Anhydrase Isoforms

| Compound Class | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |

|---|---|---|---|---|

| 2,4-dioxothiazolidinyl acetic acids | > 100 µM | > 100 µM | 3.1 - >50 µM | 0.30 - 0.93 µM |

| 2,4-thiazolidinedione-tethered coumarins | > 100 µM | > 100 µM | 0.12 - 18.2 µM | 0.44 - 1.1 µM |

Thiazolidinedione (TZD) derivatives, close analogs of this compound, have been identified as potent inhibitors of histone deacetylases (HDACs), particularly class IIa HDACs like HDAC4. The mechanism of inhibition by these non-hydroxamate ligands is distinct and involves a two-step induced-fit binding process. nih.gov

Kinetic analyses have shown that TZD ligands act as competitive inhibitors. nih.gov The binding process begins with an initial, rapid equilibrium formation of an enzyme-inhibitor complex (EI), which is then followed by a slower isomerization of the enzyme to form a more tightly bound complex (EI*). nih.govresearchgate.net This induced-fit mechanism contributes to the prolonged residence time of the inhibitor on the enzyme. For example, one TZD derivative, compound 24g , was found to have a residence time of (34 ± 3) minutes on HDAC4, significantly longer than the canonical pan-HDAC inhibitor SAHA, which had a residence time of only (5 ± 2) minutes. nih.gov

This slow-binding and slow-release behavior is a desirable characteristic in drug design, as it can lead to a more sustained inhibitory effect in a cellular context. The binding kinetics can be modulated by altering the "cap" group of the molecule, indicating that the TZD core acts as the zinc-binding group while the peripheral moieties influence the binding and dissociation rates. nih.gov Docking studies further support this, suggesting that the TZD ring's carbonyl group interacts with the zinc ion in the HDAC active site. nih.gov

The thiazolidin-4-one scaffold is a key component in the design of multi-tyrosine kinase inhibitors. These enzymes are critical regulators of cell signaling pathways that, when dysregulated, can drive cancer progression.

One notable derivative, a quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one, demonstrated potent inhibitory activity against a panel of tyrosine kinases. This compound was particularly effective against c-Met and Ron, with inhibition percentages of 65% and 84.4%, respectively, and corresponding IC₅₀ values of 0.382 µM and 0.122 µM. researchgate.netmdpi.com A related analog showed even greater inhibition, with 76.3% against c-Met and 89.3% against Ron. mdpi.com

Another study identified a thiazolidin-4-one urea (B33335) derivative as a potent multi-kinase inhibitor. This compound exhibited significant activity against several of the specified targets, with the following IC₅₀ values: c-Met (0.015 µM), Ron (0.0029 µM), c-Kit (0.064 µM), KDR (VEGFR2) (0.85 µM), and IGF-1R (0.24 µM). nih.gov However, it showed weaker activity against Src (> 10 µM). nih.gov The ability of a single molecule to inhibit multiple oncogenic kinases simultaneously is a promising strategy for overcoming drug resistance in cancer therapy.

Table 3: Multi-Tyrosine Kinase Inhibition (IC₅₀) by a Thiazolidin-4-one Urea Derivative

| Kinase Target | IC₅₀ (µM) |

|---|---|

| c-Met | 0.015 |

| Src | > 10 |

| Ron | 0.0029 |

| KDR (VEGFR2) | 0.85 |

| c-Kit | 0.064 |

| IGF-1R | 0.24 |

Cell Division Cycle 25 (CDC25) phosphatases are key regulators of the cell cycle, and their overexpression is linked to numerous cancers. Thiazolidinone derivatives have been explored as inhibitors of these enzymes.

Specifically, a series of 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones were synthesized and evaluated as CDC25 phosphatase inhibitors. Among the tested molecules, one compound was found to inhibit CDC25A with an IC₅₀ value of 6.2 ± 1.0 µM. Further studies indicated that the binding of this thiazolidinone derivative to the CDC25A protein is reversible. In cellular assays, treatment with this compound led to growth arrest in MCF7 and MDA-MB-231 breast cancer cell lines, demonstrating the potential of this scaffold in developing anti-cancer agents that target cell cycle progression.

The 4-thiazolidinone (B1220212) core is a recognized inhibitor of the bacterial enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB). nih.gov This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making it an attractive target for novel antibacterial agents.

The inhibitory action of 4-thiazolidinones is believed to stem from their ability to act as mimics of the diphosphate (B83284) moiety of the enzyme's substrate. nih.gov Several studies have demonstrated the antibacterial efficacy of this compound derivatives. For example, a series of novel N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides showed potent antimicrobial activity. nih.gov The most active compound from this series exhibited a Minimum Inhibitory Concentration (MIC) in the range of 10.7–21.4 µmol mL⁻¹ × 10⁻² against a panel of bacteria. nih.gov Molecular docking studies have supported the probable involvement of MurB inhibition as the mechanism of action for the antibacterial activity of these compounds. nih.govekb.eg

Other Mechanistic Insights into Enzyme-Ligand Interactions

Molecular docking studies have provided significant insights into the interactions between this compound derivatives and various enzymes. These computational analyses reveal the specific binding modes and intermolecular forces that govern the enzyme-ligand complexes.

For instance, in the inhibition of mushroom tyrosinase, docking results indicate that hydrogen bonds and hydrophobic interactions are the primary forces involved. Key amino acid residues within the active site, such as His244, Glu256, and Asn260, have been identified as crucial for these interactions. Similarly, when targeting cyclooxygenase-2 (COX-2), derivatives have been shown to form hydrogen bonds and pi-alkyl interactions. For example, the N-H group of the thiazolidine scaffold can form a hydrogen bond with Ser74, while the phenyl ring engages in pi-alkyl interactions with residues like Cyc32 and Pro139.

Studies on other targets, such as the NLRP3 inflammasome, also highlight the importance of hydrogen bonds and pi-alkyl interactions for stabilizing the ligand within the binding site. The carbonyl group of the ligand may act as a hydrogen bond acceptor with residues like Asn78. The versatility of the thiazolidine scaffold allows its derivatives to interact with a range of biological targets, including but not limited to α-amylase, α-glucosidase, and components of the mitochondrial respiratory chain, often through a combination of these non-covalent interactions.

| Enzyme Target | Key Interacting Residues | Primary Interaction Types | Source |

|---|---|---|---|

| Mushroom Tyrosinase | His244, Glu256, Asn260 | Hydrogen Bonds, Hydrophobic Interactions | |

| Cyclooxygenase-2 (COX-2) | Ser74, Cyc32, Pro139, TyrD:122 | Hydrogen Bonds, Pi-Alkyl, Pi-Pi Interactions | |

| NLRP3 Inflammasome | Asn78, Leu341, Lys52, Arg54 | Hydrogen Bonds, Pi-Anion, Pi-Alkyl Interactions | |

| Mitochondrial Complex III | Not Specified | Inhibition of Respiratory Chain |

Cellular Pharmacodynamics and Pathway Modulation

Derivatives of the thiazolidine scaffold have been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest, predominantly in the G1 phase. In studies involving colorectal cancer cell lines such as LS174T, Caco-2, and HCT116, treatment with thiazolide derivatives led to a significant accumulation of cells in the G1 phase. This G1 arrest effectively blocks the progression of cells from the G1 phase to the S phase, thereby ceasing DNA synthesis.

The mechanism underlying this cell cycle arrest can be independent of the p53/p21 axis. Instead, it is often mediated through the inhibition of protein translation via the mTOR/c-Myc/p27 pathway, which is believed to be a consequence of the inhibition of mitochondrial respiration. Other related thiazolidin-4-one compounds have also been observed to arrest the cell cycle in the G0/G1 phase in chronic myeloid leukemia (K-562) cells.

| Compound Class | Cell Line(s) | Phase of Arrest | Proposed Mechanism | Source |

|---|---|---|---|---|

| Thiazolides (e.g., RM4819) | LS174T, Caco-2, HCT116 (Colorectal Cancer) | G1 Phase | Inhibition of mTOR/c-Myc/p27 pathway | |

| Thiazolidine-4-one-phenylaminopyrimidine hybrids | K-562 (Chronic Myeloid Leukemia) | G0/G1 Phase | Not specified | |

| Fluorinated Trifluoromethyl 4-Thiazolidinone | CHO-K1 (Chinese Hamster Ovary) | G1 Phase | Cessation of DNA synthesis |

Certain derivatives of the broader thiazolidin-4-one class have demonstrated the ability to induce programmed cell death, or apoptosis, in cancer cells. For example, specific carvone-thiazolidin-4-one hybrids containing a 1,2,3-triazole moiety were found to be potent cytotoxic agents against HT-1080 (fibrosarcoma) and A-549 (lung carcinoma) cell lines. Further investigation into the cell death pathway revealed that these compounds are capable of inducing apoptosis in a manner involving the caspase-3 pathway. The activation of executioner caspases like caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and eventual cell death.

This compound derivatives have been evaluated for their antioxidant properties, particularly their ability to scavenge free radicals. The 2,2-Diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to assess this activity. In one study, a derivative, compound 3d , showed significant antioxidant activity with an IC50 value of 18.17 µg/mL in a DPPH assay. The antioxidant potential is often attributed to the presence of specific functional groups, such as phenolic groups, which can donate a hydrogen atom to stabilize free radicals.

Beyond direct radical scavenging, these compounds can modulate oxidative stress by influencing endogenous antioxidant systems and inhibiting processes like lipid peroxidation. Thiazolidine derivatives have been reported to exert neuroprotective effects by attenuating oxidative stress and reducing the production of reactive oxygen species (ROS). This modulation of the cellular redox state is a key aspect of their biological activity.

| Compound/Derivative | Assay | Result (IC50/EC50) | Source |

|---|---|---|---|

| Compound 3d (a 2-phenyl-thiazolidine-4-carboxamide) | DPPH Radical Scavenging | 18.17 µg/mL | |

| Compound 1d (a 2-phenyl-thiazolidine-4-carboxylic acid) | DPPH Radical Scavenging | 18.27 µg/mL | |

| Compound 3i (a thiazolidin-4-one derivative) | Lipid Peroxidation Inhibition (TBARS) | 0.565 mM | |

| Compound 3r (a thiazolidin-4-one derivative) | Lipid Peroxidation Inhibition (TBARS) | 0.708 mM |

Molecular Recognition and Ligand Binding Kinetics

The interaction between this compound derivatives and their biological targets is a process of molecular recognition governed by binding affinity and kinetics. Molecular docking studies provide valuable estimates of these binding affinities. For example, when docked against mushroom tyrosinase, one of the most potent synthesized inhibitors, compound 3c , exhibited a binding affinity of -8.4 Kcal/mol. This is significantly stronger than the reference compound, kojic acid, which had a binding affinity of -5.5 Kcal/mol.

Similarly, when various thiazolidine-4-carboxylic acid derivatives were docked into the active sites of enzymes implicated in neuroinflammation, such as NF-κB, NLRP3, TLR4, and COX-2, they consistently showed good binding affinities. These strong binding energies suggest stable complex formation between the ligand and the protein. The recognition process is highly specific, relying on a combination of hydrogen bonding, hydrophobic, pi-alkyl, and other non-covalent interactions with specific amino acid residues in the enzyme's active site, as detailed in section 4.1.7. This precise molecular recognition is the foundation for the biological activity of these compounds.

| Compound/Derivative | Enzyme Target | Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| Compound 3c | Mushroom Tyrosinase | -8.4 | |

| Compounds 1e and 3e | Mushroom Tyrosinase | -6.9 | |

| Kojic Acid (Reference) | Mushroom Tyrosinase | -5.5 | |

| Compounds P8 and P9 | NF-κB, NLRP3, TLR4, COX-2 | Showed comparatively greater binding affinity among tested compounds |

Computational and Theoretical Investigations of N Phenyl 1,3 Thiazolidine 4 Carboxamide Analogs

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.comamazonaws.com It is a critical step in drug discovery for predicting the binding mechanism and affinity between a ligand and a target protein. amazonaws.comjournaljpri.com This analysis helps in understanding how N-phenyl-1,3-thiazolidine-4-carboxamide analogs interact with biological targets, such as enzymes or receptors, at the atomic level.

Molecular docking simulations are employed to predict the binding modes and estimate the binding affinity of thiazolidine (B150603) derivatives to their target proteins. The binding affinity, often expressed as a negative value of free energy (e.g., in kcal/mol), indicates the strength of the interaction; a more negative value suggests a stronger and more stable protein-ligand complex. nih.gov

Studies on various thiazolidine-4-carboxamide analogs and related thiazolidine structures have demonstrated a wide range of binding affinities depending on the specific analog and the target protein. For instance, in studies involving thiazolidine-2,4-dione derivatives as potential peroxisome proliferator-activated receptor-γ (PPAR-γ) agonists, docking scores ranged from -5.021 to -8.558 kcal/mol. nih.gov In another study, novel thiazolidinedione derivatives showed binding energies of -8.32 kcal/mol and -8.29 kcal/mol against the PPARγ receptor, which were comparable to or even higher than the standard ligand rosiglitazone (B1679542) (-8.26 kcal/moL). nih.gov Similarly, docking of thiazolidine-4-carboxylic acid derivatives against viral protein targets revealed binding affinities as high as -10.8 kcal/mol. ijpsjournal.com These predictions are instrumental in identifying the most promising candidates for further experimental validation.

Table 1: Examples of Predicted Binding Affinities for Thiazolidine Analogs

| Compound/Analog Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Thiazolidine-2,4-dione derivative (Compound 3j) | PPAR-γ | -7.765 | nih.gov |

| Thiazolidine-2,4-dione derivative (Pioglitazone) | PPAR-γ | -8.558 | nih.gov |

| Substituted Thiazolidinedione (Compound 4h) | PPARγ | -8.32 | nih.gov |

| Thiazolidine-4-carboxylic acid analog (A-18a) | α-glucosidase | -4.339 | researchgate.net |

| Thiazolidine-4-carboxylic acid derivative (Indinavir) | Viral Protein (8EQS) | -10.8 | ijpsjournal.com |

Beyond predicting binding affinity, docking studies reveal the specific interactions that stabilize the ligand within the protein's active site. This includes identifying key amino acid residues and characterizing the network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

For thiazolidine derivatives, specific interaction patterns have been elucidated. For example, in the active site of the VEGFR-2 kinase, a thiazolidin-4-one derivative was shown to form hydrogen bonds with residues such as Asp1044 and Glu915, while its substituent engaged in hydrophobic interactions with a cavity formed by residues including Arg1025, Ile1023, and Cys1022. nih.gov In another study targeting mushroom tyrosinase, key amino acids in the active site were identified as Val283, His263, and Phe264. researchgate.net The analysis of these interactions is crucial for rational drug design, as it allows chemists to modify the ligand's structure to enhance binding potency and selectivity. For example, adding a hydrogen bond donor or acceptor group to the ligand where it can interact with a corresponding group on the protein can significantly improve binding affinity. journaljpri.com

Quantum Chemical Methods and Electronic Structure Analysis

Quantum chemical methods provide a deeper understanding of the intrinsic electronic properties of molecules. These calculations are used to determine various molecular descriptors that correlate with the chemical reactivity and biological activity of this compound analogs.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. Key descriptors derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net

The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A small energy gap implies that the molecule is more reactive, as it requires less energy to be excited. nih.gov These calculations are valuable for predicting how a molecule might interact with a biological target. For instance, studies on spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives showed that the top-ranked compounds had a lower HOMO-LUMO energy difference than a standard drug, suggesting a higher potential for charge transfer at the molecular level. nih.gov

Table 2: Key Molecular Descriptors from DFT

| Descriptor | Abbreviation | Significance in Drug Design |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating capability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting capability. |

| HOMO-LUMO Energy Gap | ΔE | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

From the HOMO and LUMO energies, several global reactivity indices can be calculated, such as chemical potential (μ), electronegativity (χ), global hardness (η), and global softness (S). Hardness and softness are concepts used to describe the resistance of a species to change its electron configuration. jmchemsci.com A "soft" molecule has a small energy gap and is more polarizable and reactive, while a "hard" molecule has a large energy gap and is less reactive. In one computational study, two thiazolidinone derivatives were compared, with one found to be "more softness with the lowest hardness" and the other "more hardness with less softness," indicating differences in their predicted reactivity. jmchemsci.com

Conformational analysis is another vital theoretical investigation, often performed before docking. It aims to identify the most stable three-dimensional arrangement (conformation) of a molecule. Since a molecule's shape is critical for its interaction with a protein, finding the lowest energy conformer is essential for achieving accurate docking results and understanding its binding potential.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel, biologically active molecules from large chemical databases.

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. semanticscholar.org For thiazolidine-4-carboxylic acid derivatives, a pharmacophore model developed for neuraminidase inhibitors suggested that hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features were important for activity. researchgate.net Another model for COX-2 inhibitors identified two aromatic rings and one hydrogen bond acceptor as key features. semanticscholar.org

Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. researchgate.net In this process, large databases of chemical compounds, such as the ZINC database, are computationally searched to identify molecules that match the pharmacophore model. researchgate.net These "hits" are then subjected to further analysis, such as molecular docking, to prioritize them for synthesis and biological testing. This approach significantly accelerates the drug discovery process by narrowing down the vast chemical space to a manageable number of promising candidates. benthamdirect.combenthamscience.com

Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic nature of interactions between this compound analogs and their biological targets. These simulations provide atomic-level insights into the conformational changes, binding stability, and key interactions that govern the ligand-receptor recognition process over time, which static methods like molecular docking alone cannot fully capture.

In studies involving thiazolidine-based compounds, MD simulations are crucial for assessing the stability of the ligand-protein complex. nih.govnih.gov By simulating the system over nanoseconds, researchers can monitor the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD trajectory over time suggests that the ligand has found a stable binding mode within the receptor's active site. For instance, MD simulations performed on thiazolidin-4-one derivatives targeting the Epidermal Growth Factor Receptor (EGFR) have been used to confirm the stability of the predicted binding poses. nih.gov Similarly, simulations have authenticated the affinity and stable binding of thiazolidine-2,4-dione derivatives to Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov

Furthermore, MD simulations allow for the analysis of root-mean-square fluctuation (RMSF) of individual amino acid residues in the protein. This analysis helps identify flexible regions of the protein and how ligand binding might alter this flexibility. The interactions between the thiazolidine analog and the protein, such as hydrogen bonds and hydrophobic contacts, can be tracked throughout the simulation. This provides a detailed picture of which interactions are transient and which are stable, contributing significantly to the binding affinity. This dynamic view is essential for understanding the thermodynamic and kinetic properties of the ligand-receptor interaction, guiding the rational design of more potent and specific inhibitors. rsc.org

The insights gained from MD simulations, such as identifying key stable interactions and understanding the dynamic behavior of the complex, are invaluable for the structure-based design of novel this compound analogs with improved therapeutic profiles.

Chemo-informatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemo-informatics and Quantitative Structure-Activity Relationship (QSAR) modeling are integral components of modern drug discovery, enabling the prediction of biological activity of novel compounds based on their physicochemical properties and structural features. nih.gov For this compound and its analogs, QSAR studies provide a mathematical framework to correlate structural descriptors with their observed biological activities, thereby guiding the synthesis of more potent molecules.

QSAR models are developed by analyzing a dataset of compounds with known activities. Various molecular descriptors, which quantify different aspects of a molecule's structure, are calculated. These can be broadly categorized into 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., steric and electrostatic fields) descriptors. researchgate.net

For example, a 2D-QSAR model developed for thiazolidine-4-carboxylic acid derivatives as neuraminidase inhibitors showed a strong correlation between the compounds' structural properties and their inhibitory activity. nih.gov The statistical quality of a QSAR model is assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q² or R²cv). A high R² value indicates a good fit of the model to the training data, while a high q² value signifies good predictive ability on new data. nih.gov

In a study on 2-phenyl-3-(pyridin-2-yl) thiazolidin-4-one derivatives, a non-linear QSAR model developed using the gene expression programming method showed excellent predictive performance, with an R² of 0.839 for the training set and 0.760 for the test set. nih.gov This highlights the ability of advanced computational methods to capture complex structure-activity relationships.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide visual representations of how different fields (steric, electrostatic, hydrophobic) around the molecule influence its activity. For thiazolidine-4-carboxylic acid derivatives, 3D-QSAR models have revealed that electrostatic and steric properties play a predominant role in their biological activity. researchgate.net These models generate contour maps that indicate regions where bulky groups, positive or negative charges, or hydrophobic substituents would be favorable or unfavorable for activity, thus providing direct guidance for structural modification.

The table below summarizes the findings of a representative QSAR study on thiazolidine derivatives, showcasing the types of descriptors and the statistical validation of the developed models.

| QSAR Model Type | Key Descriptors | R² (Training Set) | q² (Cross-Validation) | Biological Target/Activity | Reference |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | Molecular Refractivity, Electrostatic Properties | 0.98 | 0.70 | Influenza A Neuraminidase | researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic Fields | N/A | N/A | Neuraminidase Inhibition | nih.gov |

| 2D-QSAR (Gene Expression Programming) | Topological and Quantum-Chemical Descriptors | 0.839 | 0.760 (Test Set R²) | Anticancer (Osteosarcoma) | nih.gov |

These chemo-informatic approaches significantly reduce the need for extensive synthesis and biological testing by prioritizing compounds with a higher probability of success, thereby accelerating the drug discovery pipeline for this compound analogs.

Preclinical Biological Evaluation of N Phenyl 1,3 Thiazolidine 4 Carboxamide Derivatives

In Vitro Efficacy Studies

N-phenyl-1,3-thiazolidine-4-carboxamide derivatives have been extensively investigated for their potential as anticancer agents. In vitro studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

One study focused on a series of thiazolidine-4-one derivatives with long alkyl amide chains, which were tested against human breast (MCF7), lung (NCI-H460), and central nervous system (SF-268) cancer cell lines. galaxypub.co A particular compound from this series showed significant cytotoxicity across all three cell lines. galaxypub.co Further screening revealed potent activity against lung, melanoma, and renal cancers, with growth reductions of 75%, 97%, and 84%, respectively, at a 10 µM concentration. galaxypub.co

Another investigation synthesized 2,3-diaryl-4-thiazolidinone derivatives and evaluated their anticancer activity against human lung (A549) and breast (MDA-MB-231) cancer cell lines. galaxypub.co Structure-activity relationship (SAR) studies indicated that derivatives with a 2-(3-(arylalkyl aminocarbonyl)-phenyl)-3-(2-methoxy-phenyl)-4-thiazolidinone framework were particularly effective. galaxypub.co Some of these compounds exhibited significant inhibition in migration assays on MDA-MB-231 cells, with IC50 values as low as 0.05 µM. galaxypub.co

Furthermore, certain 2-phenylimino-4-thiazolidinone derivatives displayed encouraging anti-proliferative activity against human colon carcinoma (HCT 116) and hepatocellular carcinoma (HEPG2) cell lines. pharmacophorejournal.com Moderate activity was also observed against breast adenocarcinoma (MCF7) cell lines. pharmacophorejournal.com Molecular docking studies suggested that the anticancer effects of these active compounds could be attributed to their strong binding affinity towards the human N-acetyltransferase 1 (NAT1) enzyme. galaxypub.co

A different series of new β-carboline hybrids were synthesized and assessed for their in vitro cytotoxicity against a panel of human cancer cell lines including prostate (PC-3), lung (A549), and breast (MCF-7). vensel.org One compound, in particular, demonstrated a promising cytotoxic effect against the triple-negative breast cancer cell line (MDA-MB-231) with an IC50 value of 0.97±0.13 μM. vensel.org This antiproliferative effect was linked to the induction of apoptosis. vensel.org

Table 1: Anticancer Activity of Selected this compound Derivatives

| Derivative Type | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Thiazolidine-4-ones with long alkyl amide chains | MCF7 (breast), NCI-H460 (lung), SF-268 (CNS), Lung, Melanoma, Renal | Significant cytotoxicity and growth reduction. galaxypub.co |

| 2,3-diaryl-4-thiazolidinones | A549 (lung), MDA-MB-231 (breast) | Potent inhibition, with some IC50 values as low as 0.05 µM. galaxypub.co |

| 2-phenylimino-4-thiazolidinones | HCT 116 (colon), HEPG2 (liver), MCF7 (breast) | Encouraging anti-proliferative activity. pharmacophorejournal.com |

| β-carboline hybrids | PC-3 (prostate), A549 (lung), MCF-7 (breast), MDA-MB-231 (breast) | Promising cytotoxicity, particularly against triple-negative breast cancer. vensel.org |

| Phenylthiazole derivatives | SKNMC (Neuroblastoma), Hep-G2 (Hepatocarcinoma), MCF-7 (Breast) | Compounds 4c (para nitro) and 4d (meta chlorine) showed the highest cytotoxic effects. nih.gov |

The antimicrobial potential of this compound derivatives has been a significant area of research, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens.

In one study, novel thiazolidine-2,4-dione carboxamide and amino acid derivatives were synthesized and evaluated for their antimicrobial and antifungal activity. mdpi.com The compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the fungus Candida albicans. mdpi.com Several derivatives showed weak to moderate antibacterial activity against Gram-negative bacteria and some antifungal activity. mdpi.com Notably, one compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, was active against the Gram-positive bacterium S. aureus. mdpi.com

Another series of newly synthesized 1,3-thiazolidin-4-one derivatives were screened for their in vitro antibacterial and antifungal activities against a panel of 20 microorganisms. researchgate.net This included 10 strains of Gram-positive bacteria, 7 strains of Gram-negative bacteria, and 3 yeasts of the Candida species. researchgate.net Some of the tested compounds exhibited good to mild bacteriostatic or fungistatic effects, particularly against Gram-positive bacteria like Micrococcus luteus and yeasts such as C. albicans. researchgate.net

Furthermore, a series of novel hybrid thiazolidinone derivatives were designed and tested for their in vitro antimicrobial activity against S. aureus, P. aeruginosa, and Salmonella typhi, as well as the fungal strain C. albicans. nanobioletters.com Certain compounds demonstrated high activity against all tested bacterial and fungal strains at a concentration of 500 μg/mL. nanobioletters.com The study also noted that substitutions on the phenyl ring influenced the antimicrobial activity, with electron-donating groups generally decreasing activity. nanobioletters.com Chloro-substituted compounds, however, exhibited significant inhibition. nanobioletters.com

Research into 2-(R-phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-one derivatives also revealed their potential as antimicrobial and antiviral agents. nih.gov The hybridization of the thiazolidin-4-one and sulfonamide rings was explored with the aim of creating new scaffolds with inhibitory activity against various human disease-causing bacteria, fungi, and viruses. nih.gov

Table 2: Antimicrobial Spectrum of this compound Derivatives

| Derivative Type | Tested Organisms | Key Findings |

|---|---|---|

| Thiazolidine-2,4-dione carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa, C. albicans | Weak to moderate activity against Gram-negative bacteria and C. albicans. mdpi.com |

| N-substituted carboxylic acid hydrazide derivatives | Gram-positive bacteria, Gram-negative bacteria, Candida spp. | Good to mild bacteriostatic/fungistatic effects, especially against M. luteus and C. albicans. researchgate.net |

| Hybrid thiazolidinones | S. aureus, P. aeruginosa, S. typhi, C. albicans | High activity against all tested strains at 500 μg/mL. nanobioletters.com |

| 2-(R-phenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidin-4-ones | Various bacteria, fungi, and viruses | Investigated as potential broad-spectrum antimicrobial and antiviral agents. nih.gov |

The anti-inflammatory properties of this compound derivatives have been explored, with several studies indicating their potential to mitigate inflammatory processes. The core thiazolidinone structure is found in various compounds with demonstrated anti-inflammatory effects. iiste.org

One area of investigation involves the synthesis of thiazolidine-4-one derivatives of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). iiste.org The rationale behind this approach is to modify the parent drug to potentially reduce its gastrointestinal side effects, which are often associated with the free carboxylic acid group. iiste.org These new derivatives are designed with the expectation of selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. iiste.org

Thiazolidine-4-one derivatives have also been synthesized from sulfanilamide (B372717) and evaluated for their anti-inflammatory activity. iiste.org Certain compounds from this series, particularly those with a methyl substitution, demonstrated potential anti-inflammatory effects. iiste.org

The potential of this compound derivatives as anticonvulsant agents has been a subject of significant research interest. The thiazolidin-4-one scaffold is recognized as a valuable pharmacophore in the development of new anticonvulsant drugs. nih.govbiointerfaceresearch.com

In one study, novel N-[4'-oxo-2'-(substituted phenyl)-thiazolidin-3'-yl]-3-carboxamido-2H-chromen-2-one derivatives were synthesized and evaluated for their anticonvulsant activity using the Maximal Electroshock (MES) induced seizure model in mice. researchgate.net All the synthesized compounds were found to reduce the duration of the tonic extensor phase, with varying degrees of protection against seizures. researchgate.net For instance, one compound showed 63.83% protection, while others displayed protection in the range of 43-58%. researchgate.net

Another investigation focused on the synthesis of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone and 2,4-dioxothiazolidine-5-carboxylic acid cores. mdpi.com The anticonvulsant properties of these compounds were assessed using both the pentylenetetrazole (PTZ)-induced seizure model and the MES test. mdpi.com Several compounds exhibited excellent anticonvulsant activity in both assays and were associated with relatively low acute toxicity. mdpi.com

Furthermore, a screening study of new thiazolidinone derivatives identified a lead compound, 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone, which demonstrated the highest anticonvulsant properties. zsmu.edu.ua The dose-dependent anticonvulsant effect of this compound was studied in two different seizure models. zsmu.edu.ua

A series of novel thiazolidine-4-one substituted thiazoles were also prepared and screened for their antiepileptic potential. biointerfaceresearch.com The in vivo anticonvulsant activity was determined using the MES and subcutaneous pentylenetetrazole (scPTZ) methods. biointerfaceresearch.com One derivative, 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one, was identified as the most active compound in this series. biointerfaceresearch.com

Table 3: Anticonvulsant Activity of this compound Derivatives

| Derivative Type | Anticonvulsant Model | Key Findings |

|---|---|---|

| N-[4'-oxo-2'-(substituted phenyl)-thiazolidin-3'-yl]-3-carboxamido-2H-chromen-2-ones | Maximal Electroshock (MES) | All compounds reduced the tonic extensor phase duration. researchgate.net |

| Thiazole-bearing 2-imino-4-thiazolidinones and 2,4-dioxothiazolidine-5-carboxylic acids | Pentylenetetrazole (PTZ) and MES | Several compounds showed excellent anticonvulsant activity in both models. mdpi.com |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone | PTZ and MES | Identified as a lead compound with high anticonvulsant properties. zsmu.edu.ua |

| Thiazolidine-4-one substituted thiazoles | MES and scPTZ | A 2-(4-nitrophenyl) derivative was the most active in the series. biointerfaceresearch.com |

Thiazolidine-4-one derivatives, particularly those belonging to the thiazolidinedione class, are well-established as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism. researchgate.net This has made them a focal point in the design and synthesis of novel antidiabetic agents.

In one study, a series of thiazolidine (B150603) derivatives were designed through molecular docking into the PPARγ active site. nih.govnih.gov The synthesized compounds, specifically 4-substituted-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid N-[4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-phenyl]-hydrazides, demonstrated antidiabetic activity comparable to the standard drug pioglitazone (B448) in an alloxan-induced diabetic rat model. nih.govnih.gov These findings suggest that specific substitutions on the pyrimidine (B1678525) and thiazolidine rings can lead to potent PPARγ inhibitors. nih.govnih.gov

Another research effort focused on the design and synthesis of novel thiazolidin-4-one benzenesulfonamide (B165840) hybrids as PPARγ agonists. lincoln.ac.uk These compounds were tested in vitro for their PPARγ agonistic activity. lincoln.ac.uk The phenethyl thiazolidin-4-one sulphonamide derivative showed the highest PPARγ activation at 41.7%. lincoln.ac.uk Other derivatives also exhibited moderate PPARγ activation. lincoln.ac.uk Notably, some of these compounds displayed higher selectivity for PPARγ over other PPAR isoforms. lincoln.ac.uk

A separate study aimed to synthesize novel thiazolidine-4-one derivatives with improved antidiabetic activity and fewer side effects. vensel.org One of the synthesized compounds demonstrated excellent antidiabetic activity by reducing blood glucose levels, comparable to pioglitazone. vensel.org Molecular docking studies indicated that this compound interacts with a key amino acid (SER342) in the PPARγ receptor, which is characteristic of partial agonism. vensel.org

The antioxidant potential of this compound derivatives has been demonstrated through various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

In one study, ten new derivatives of thiazolidine-4-carboxylic acid were synthesized, and their antioxidant activity was evaluated using the DPPH free radical scavenging assay. zu.ac.aenih.gov Two compounds, in particular, showed significant antioxidant potential, which was attributed to the presence of phenolic fragments in their structures. zu.ac.aenih.gov

Another investigation synthesized new thiazolidine-4-one derivatives of nitro-l-arginine methyl ester and evaluated their antioxidant activity using DPPH and ABTS radical scavenging assays, among others. nih.gov The synthesized compounds generally showed good antioxidant activity. nih.gov Specifically, certain derivatives with methoxy (B1213986) substitutions exhibited high free radical scavenging ability in both DPPH and ABTS assays, while a nitro-substituted derivative was most effective in the ABTS assay. nih.gov

The synthesis and antioxidant evaluation of new phenolic derivatives of thiazolidine-2,4-dione also revealed significant radical scavenging properties. mdpi.com The highest DPPH scavenging activity was observed for compounds with specific phenolic substitutions. mdpi.com Similarly, the ABTS radical scavenging activity was highest for a particular polyphenolic compound. mdpi.com

Furthermore, a study on new ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid showed that a derivative with a nitro group on the phenyl ring was the most active antioxidant. researchgate.net Its DPPH radical scavenging activity was comparable to that of ascorbic acid, a standard antioxidant. researchgate.net

Table 4: Antioxidant Activity of this compound Derivatives

| Derivative Type | Antioxidant Assay(s) | Key Findings |

|---|---|---|

| Thiazolidine-4-carboxylic acid derivatives | DPPH | Two phenolic-containing compounds showed significant antioxidant potential. zu.ac.aenih.gov |

| Thiazolidine-4-one derivatives of nitro-l-arginine methyl ester | DPPH, ABTS | Methoxy and nitro-substituted derivatives exhibited high radical scavenging ability. nih.gov |

| Phenolic derivatives of thiazolidine-2,4-dione | DPPH, ABTS | Polyphenolic compounds showed the highest scavenging activity. mdpi.com |

| Ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid | DPPH | A nitro-substituted derivative was the most active, comparable to ascorbic acid. researchgate.net |

| Thiazolidine-propanoic acid derivatives of 4-aminophenazone | DPPH, ABTS, Ferric reducing antioxidant power, Phosphomolybdenum reducing antioxidant power | Chemical modulation led to improved antioxidant potential. |

Lead Compound Identification and Optimization

Rational Design and Synthesis of Optimized Analogs

The rational design of this compound analogs is centered on modifying key structural components of the molecule to probe and improve interactions with biological targets. The core scaffold consists of a thiazolidine ring, a phenyl group attached to the amide nitrogen (N-phenyl), and a potential substituent at the C2 position of the thiazolidine ring. Structure-Activity Relationship (SAR) studies guide the design by indicating which molecular modifications are likely to result in improved biological performance. nih.gov

The synthesis of these analogs typically begins with the condensation of L-cysteine with a substituted aromatic aldehyde. This reaction forms a 2-aryl-1,3-thiazolidine-4-carboxylic acid intermediate, creating two chiral centers at the C2 and C4 positions of the thiazolidine ring. nih.gov This often results in a mixture of diastereomers (cis and trans), whose ratio can be influenced by the solvent used in the reaction. jocpr.com The carboxylic acid group is then coupled with an appropriate amine to form the final carboxamide derivative. researchgate.net

Alternative synthetic strategies include multi-component, one-pot reactions that combine an aldehyde, an amine, and a mercapto-acid, which can be an efficient method for generating a library of diverse analogs. nih.govnih.gov For instance, various 2-arylthiazolidine-4-carboxylic acid amide (ATCAA) analogs have been synthesized to explore their potential as anticancer agents. nih.gov In one approach, L-cysteine was reacted with 4-acetylaminobenzaldehyde, followed by protection of the amine group and subsequent coupling reactions to yield a variety of carboxamides. nih.gov

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Condensation & Amidation | L-Cysteine, Substituted Aldehyde, Amine | Stepwise approach, allows for diastereomer formation. Used for creating 2-arylthiazolidine-4-carboxylic acid amides. | nih.gov |

| One-Pot, Three-Component Reaction | Aldehyde, Amine, Thioglycolic Acid | Efficient for creating diverse libraries of 4-thiazolidinone (B1220212) derivatives. | nih.govnih.gov |

| Knoevenagel Condensation | Thiazolidinedione, Aromatic Aldehyde | Commonly used for synthesizing 5-arylidene-4-thiazolidinone derivatives. | mdpi.comnih.govump.edu.pl |

Exploration of Selectivity and Potency Enhancements

The optimization of this compound derivatives hinges on detailed SAR studies to understand how different functional groups at various positions influence biological activity. By systematically altering substituents on the 2-aryl ring and the N-phenyl amide portion, researchers can significantly enhance both the potency and selectivity of these compounds.

For example, in the development of anticancer agents, SAR studies of 2-arylthiazolidine-4-carboxylic acid amides revealed critical insights. nih.gov It was found that the nature of the side chain, the stereochemistry of the thiazolidine ring, and the substitution pattern on the phenyl rings all play a crucial role in determining the compound's antiproliferative activity and selectivity against cancer cell lines versus normal cells. nih.gov

Specific findings from these studies include:

Substitution on the 2-Aryl Ring: The presence and position of substituents on the phenyl ring at the C2 position of the thiazolidine core can dramatically affect potency. For instance, certain substitution patterns lead to high selectivity and growth-inhibition activity against specific melanoma and prostate cancer cell lines. nih.gov

Amide Side Chain Modification: Altering the amide portion of the molecule is another key strategy. Synthesizing analogs with different amines can improve target binding and inhibitory potential. In one study, creating hybrid molecules by modifying the carboxylic acid functionality of a parent compound led to an analog with significantly enhanced inhibitory potential against α-glucosidase, with an IC50 value of 0.521 ± 0.01 µM compared to the standard drug Acarbose (IC50 21.0 ± 0.5 µM). researchgate.net

| Compound ID | Structural Modification | Observed Activity |

|---|---|---|

| 3id | Specific substitution on 2-aryl ring | Demonstrated the best selectivity and growth-inhibition against three melanoma cell lines (B16-F1, A375, WM-164). |

| 15b | Modification of the amide side chain | Showed good selectivity and potency against four prostate cancer cell lines (DU 145, PC-3, LNCaP, PPC-1). |

| 3ac | Modification of the amide side chain | Also exhibited good selectivity and potency against the same four prostate cancer cell lines. |

| 1b | Specific substitution on 2-aryl ring | Strongly inhibited melanoma colony formation and showed dose-dependent tumor growth inhibition in vivo. |

Computational-Aided Lead Optimization

Computational chemistry plays a vital role in the lead optimization phase by providing insights into drug-target interactions and predicting the biological activity of novel analogs before their synthesis. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in guiding the rational design of more effective compounds. jocpr.comresearchgate.netresearchgate.net

QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. By calculating various molecular descriptors (e.g., logP, HOMO, polarization), researchers can build predictive models. jocpr.com For a series of bioactive arylthiazolidines, a QSAR model with a high correlation coefficient (r² value of 0.98) was developed to predict biological activities, showing excellent agreement between observed and predicted values. jocpr.comresearchgate.net These models help prioritize which analogs to synthesize, saving time and resources.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand within the active site of a biological target. researchgate.net This information is crucial for understanding the molecular basis of activity and for designing modifications that can enhance binding. For example, computational screening of 2-mercaptobenzimidazole (B194830) derivatives, which share structural features, was used to identify promising candidates. researchgate.net Molecular docking and MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations helped ascertain the binding potential with different antidiabetic targets. This computationally guided approach led to the synthesis of an analog with enhanced binding affinity and significant inhibitory potential against α-glucosidase. researchgate.net

| Computational Method | Purpose | Example Application | Reference |

|---|---|---|---|

| QSAR | Predicting biological activity based on chemical structure. | Developed models to predict the neuraminidase and urease inhibitory activities of arylthiazolidine derivatives. | jocpr.comresearchgate.net |

| Molecular Docking | Predicting the preferred orientation and binding affinity of a molecule to a target. | Identified promising candidates and elucidated binding interactions with antidiabetic targets like α-glucosidase. | researchgate.net |

| MM-GBSA | Calculating binding free energies to estimate ligand binding affinity. | Used in conjunction with docking to assess the binding potential of designed compounds against various targets. | researchgate.net |

Future Perspectives in N Phenyl 1,3 Thiazolidine 4 Carboxamide Research

Discovery of Novel Biological Targets and Therapeutic Applications